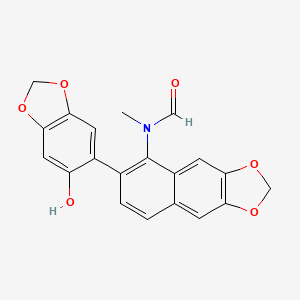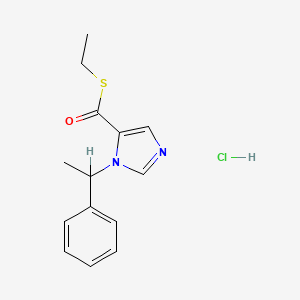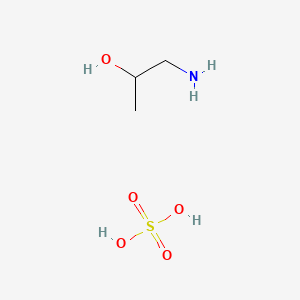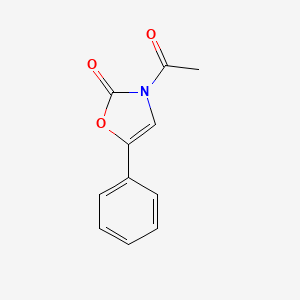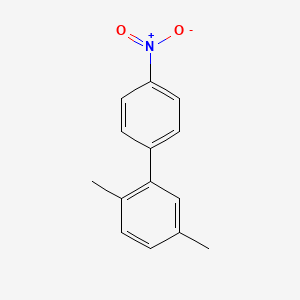
Acetic acid;1,1,2-trichloropent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,1,2-trichloropent-1-en-3-ol is a chemical compound with the molecular formula C7H11Cl3O2. This compound is known for its unique structure, which includes both acetic acid and trichloropentene components. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,2-trichloropent-1-en-3-ol typically involves the chlorination of pentene followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under specific conditions. The process may involve multiple steps, including purification and distillation, to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,1,2-trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the trichloropentene component to less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkenes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,1,2-trichloropent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;1,1,2-trichloropent-1-en-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Trichloroethylene: A chlorinated hydrocarbon with the formula C2HCl3.
Pentene: An alkene with the formula C5H10.
Uniqueness
Acetic acid;1,1,2-trichloropent-1-en-3-ol is unique due to its combination of acetic acid and trichloropentene components. This dual nature provides it with distinct chemical properties and reactivity compared to its individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
67161-31-3 |
|---|---|
Molekularformel |
C7H11Cl3O3 |
Molekulargewicht |
249.5 g/mol |
IUPAC-Name |
acetic acid;1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O.C2H4O2/c1-2-3(9)4(6)5(7)8;1-2(3)4/h3,9H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
UHBPHJTYLHWAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=C(Cl)Cl)Cl)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


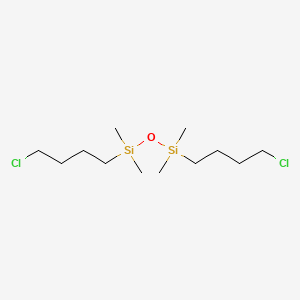
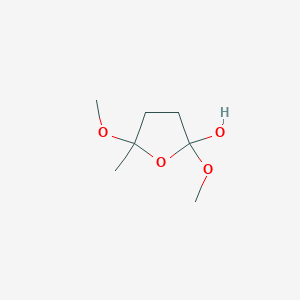
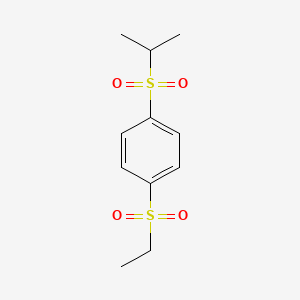
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
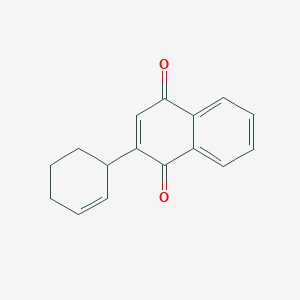
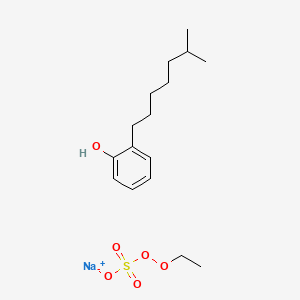
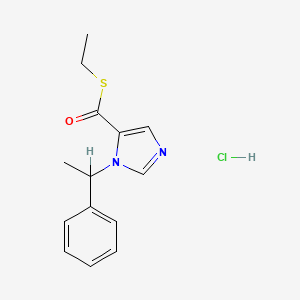
![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
